(3S)-3-Amino-3-{bicyclo[2.2.1]heptan-2-yl}propanoic acid
CAS No.:
Cat. No.: VC17831453
Molecular Formula: C10H17NO2
Molecular Weight: 183.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H17NO2 |
|---|---|
| Molecular Weight | 183.25 g/mol |
| IUPAC Name | (3S)-3-amino-3-(2-bicyclo[2.2.1]heptanyl)propanoic acid |
| Standard InChI | InChI=1S/C10H17NO2/c11-9(5-10(12)13)8-4-6-1-2-7(8)3-6/h6-9H,1-5,11H2,(H,12,13)/t6?,7?,8?,9-/m0/s1 |
| Standard InChI Key | LVGFIIKOBHJGDO-BCZLUZIISA-N |
| Isomeric SMILES | C1CC2CC1CC2[C@H](CC(=O)O)N |
| Canonical SMILES | C1CC2CC1CC2C(CC(=O)O)N |
Introduction
(3S)-3-Amino-3-{bicyclo[2.2.1]heptan-2-yl}propanoic acid is a unique bicyclic compound that combines an amino acid moiety with a bicyclo[2.2.1]heptane structure. This compound is of significant interest in scientific research due to its potential biological activities and applications in medicinal chemistry. It is classified as an amino acid analog, distinguished by its structural modifications that confer distinct properties.
Synthesis Methods
The synthesis of (3S)-3-Amino-3-{bicyclo[2.2.1]heptan-2-yl}propanoic acid typically involves advanced organic synthesis techniques. Common methods include the cyclization of appropriate precursors under controlled conditions, often utilizing specific catalysts and solvents to achieve the desired stereochemistry and yield.
Biological Activities and Applications
This compound exhibits significant biological activities, making it a subject of interest in pharmacology and biochemistry. It interacts with specific receptors and enzymes, potentially modulating their activity. The unique structural features allow for specific binding interactions, which can influence physiological processes such as neurotransmission and metabolic pathways.
Research Findings and Potential Applications
Preliminary studies suggest that (3S)-3-Amino-3-{bicyclo[2.2.1]heptan-2-yl}propanoic acid may have therapeutic potential due to its ability to modulate receptor activity. Its ability to form hydrogen bonds and engage in π-π stacking interactions enhances its binding affinity to proteins, which is crucial for understanding its mechanism of action and potential therapeutic effects.
Comparison with Similar Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| (3S)-3-Amino-3-{bicyclo[2.2.1]heptan-2-yl}propanoic acid | CHNO | Bicyclic structure with amino and carboxylic acid groups |
| (S)-2-Amino-4-cyclohexylbutanoic acid | - | Contains a cyclohexane ring instead of bicyclic structure |
| 2-Amino-4-methylpentanoic acid | - | Linear structure with branched side chain |
| 3-Amino-5-methylhexanoic acid | - | Longer carbon chain with branched methyl groups |
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